Dimethyl acid pyrophosphate

Description

Significance of Dimethyl Acid Pyrophosphate in Chemical Biology and Organic Synthesis

This compound (DMAPP) serves as a key reagent and molecular probe in both chemical biology and organic synthesis. In the field of chemical biology, it is instrumental in studying the mechanisms of enzymes, particularly those involved in phosphorylation and pyrophosphorylation reactions. Researchers utilize DMAPP as an analog of nucleotide triphosphates to investigate the intricacies of nucleic acid metabolism and signal transduction pathways. ontosight.ai Its ability to act as a phosphate (B84403) donor is crucial for elucidating biochemical processes that involve the transfer of phosphate groups. ontosight.ai

In organic synthesis, the reactivity of the phosphoanhydride bond in this compound is harnessed to facilitate the formation of other crucial bonds. ontosight.ai It is widely employed for the phosphorylation of alcohols and amines, a fundamental transformation in the synthesis of many biologically relevant molecules and pharmaceutical intermediates. ontosight.ai The compound's structure allows it to act as an effective leaving group, further expanding its utility in the construction of complex organic structures. ontosight.ai

Overview of the Pyrophosphate Class and its Chemical Characteristics Relevant to this compound

This compound belongs to the pyrophosphate class of compounds, which are characterized by a P-O-P linkage. wikipedia.org This bond, known as a phosphoanhydride bond, is analogous to the anhydrides of carboxylic acids and is considered a high-energy bond. wikipedia.org The inherent reactivity of this bond is a defining feature of the class and is central to the function of this compound. ontosight.ai

Pyrophosphates are derivatives of pyrophosphoric acid and can exist as salts or esters. wikipedia.org The pyrophosphate anion (P₂O₇⁴⁻) is an acid anhydride (B1165640) of phosphate. wikipedia.orgnih.gov A key characteristic of the pyrophosphate group is its instability in aqueous solutions, where it hydrolyzes to form inorganic phosphate. wikipedia.orgnih.gov However, in the absence of enzymatic catalysis, this hydrolysis is typically slow unless in highly acidic conditions. wikipedia.org Pyrophosphate esters, like this compound, are also susceptible to hydrolysis, which can be catalyzed by enzymes such as pyrophosphatases to yield monophosphate esters and inorganic phosphate. ontosight.ai The ability of the pyrophosphate moiety to complex with metal ions is another important chemical characteristic. ontosight.ai

Historical Development of Research Pertaining to this compound

The history of this compound is intertwined with the broader development of organophosphorus chemistry. The synthesis of the first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), in 1854 by Wladimir Moschnin and Philippe de Clermont marked a significant milestone. researchgate.netmdpi.com This early work on pyrophosphate esters laid the groundwork for future investigations into related compounds.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier Type | Code/Value |

| CAS Number | 26644-00-8 |

| Molecular Formula | C2H8O7P2 |

| Molecular Weight | 206.0282 g/mol |

| IUPAC Name | dimethyl dihydrogen diphosphate (B83284) |

| InChIKey | BPNLLIHZSAFABG-UHFFFAOYSA-N |

Source: Inxight Drugs ncats.io

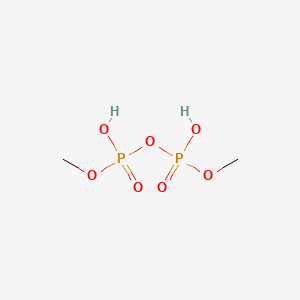

Structure

3D Structure

Properties

IUPAC Name |

[hydroxy(methoxy)phosphoryl] methyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNLLIHZSAFABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OP(=O)(O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DIMETHYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044632 | |

| Record name | Dimethyl dihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl acid pyrophosphate appears as a liquid. Noncombustible. May severely irritate skin, eyes and mucous membranes. Avoid contact., Liquid | |

| Record name | DIMETHYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, P,P'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68155-93-1; 26644-00-8, 26644-00-8, 68155-93-1 | |

| Record name | DIMETHYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P,P′-Dimethyl (diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26644-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl acid pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026644008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl acid pyrophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphosphoric acid, P,P'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl dihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P,P'-dimethyl dihydrogen diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl dihydrogen diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ACID PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R9ZEZ483S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Routes for Dimethyl Acid Pyrophosphate

Controlled Synthesis via Dimethyl Phosphate (B84403) and Phosphorus Oxychloride Reactions

A frequently employed method for synthesizing dimethyl acid pyrophosphate involves the reaction of dimethyl phosphate with phosphorus oxychloride. ontosight.ai This reaction is typically performed under controlled conditions to ensure the formation of the desired pyrophosphate linkage and to minimize side reactions. The process generally requires an inert solvent and a base to neutralize the hydrochloric acid byproduct.

Solvent System Optimization and Base Catalysis in this compound Synthesis

The selection of an appropriate solvent and base is critical for the successful synthesis of this compound. Inert solvents such as dichloromethane (B109758) are commonly used to provide a suitable reaction medium. vulcanchem.com The primary role of the solvent is to facilitate the reaction while remaining unreactive towards the starting materials and products.

A base, typically a tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid that is generated during the reaction. vulcanchem.com This neutralization is crucial as the acidic conditions can lead to the degradation of the product. The choice of base and its stoichiometry must be carefully controlled to optimize the reaction yield and purity.

Reaction Condition Parameters and Yield Enhancement Strategies

Several parameters influence the yield and purity of this compound in this synthetic route. Maintaining a stoichiometric balance between the reactants is important, with a slight excess of the chlorophosphate sometimes used to ensure complete consumption of the dimethyl phosphate. The reaction is often conducted at ambient temperatures (20–25°C) under inert atmospheric conditions to prevent hydrolysis. Vigorous stirring is also a key factor in achieving high conversion rates, with reaction times of 3–4 hours often leading to yields greater than 90%.

Strategies to enhance the yield include the in situ neutralization of the HCl byproduct using tertiary amines, which forms ammonium (B1175870) salts that can be easily removed by filtration. Another approach involves conducting the reaction in aromatic hydrocarbons like benzene (B151609) or toluene, which can help precipitate byproducts such as tetramethylammonium (B1211777) chloride.

Advanced Approaches to Pyrophosphate Ester Synthesis Relevant to this compound

Beyond the traditional methods, several advanced strategies for pyrophosphate ester synthesis have been developed, some of which are relevant to the preparation of this compound. These methods often employ different phosphorylating agents or explore novel reaction mechanisms.

Phosphorylation Strategies Utilizing Diverse Reagents

A variety of reagents can be used for phosphorylation to form pyrophosphate bonds. For instance, the reaction between carbodiimides and acid esters of phosphoric acid provides an efficient route to symmetrical di- and tetra-esters of pyrophosphoric acid. scribd.com This reaction is rapid at room temperature and can tolerate moderate amounts of water, making it suitable for nucleotide synthesis. scribd.com Other phosphorylating agents include pyrophosphoryl chloride and various chlorophosphate derivatives. The use of organic dehydrating reagents has also been investigated for the synthesis of pyrophosphates. acs.org

A new procedure for pyrophosphate bond synthesis involves a powerful phosphorylating agent generated from a mixture of cyanoethyl phosphate, dicyclohexylcarbodiimide, and mesitylenesulfonyl chloride. nih.gov This method is designed to avoid intramolecular reactions when multiple phosphate groups are present in the substrate. nih.gov

Investigations into Hypodiphosphoric Acid Ester Formation

Research into the synthesis of hypodiphosphoric acid esters, which contain a P-P bond, offers alternative strategies for creating phosphorus-phosphorus linkages. mdpi.comnih.gov These methods often involve the reaction of ambident phosphorus nucleophiles with phosphorus electrophiles, which can lead to either P-phosphorylated or O-phosphorylated products. mdpi.com Copper-catalyzed dehydrogenative couplings of H-phosphonates have also been used to synthesize hypodiphosphoric acid tetraalkyl esters. rsc.org While distinct from pyrophosphates (which have a P-O-P linkage), the study of P-P bond formation provides insights into the broader field of phosphorus chemistry and potential new synthetic routes.

Scalability Considerations for Research-Grade this compound Production

For the production of research-grade this compound, scalability is a key consideration. Laboratory-scale synthesis often utilizes the reaction between dimethyl phosphate and phosphorus oxychloride in an inert solvent with a base. vulcanchem.com This method can be scaled up, but careful control of reaction parameters is necessary to maintain yield and purity.

For larger-scale industrial production, continuous flow reactors may be employed to ensure precise control over reaction conditions and maximize yield. Automated systems can facilitate the efficient handling of reagents and monitoring of reaction parameters. Byproduct management, such as the precipitation of tetramethylammonium chloride and the neutralization of HCl, is a critical aspect of scalable synthesis. Emerging solvent-free methods, such as ball-milling dimethyl phosphate with phosphorus pentoxide, offer a more environmentally friendly approach, although yields are currently suboptimal.

Interactive Data Table: Synthesis Parameters

| Parameter | Condition | Rationale |

| Reactants | Dimethyl phosphate, Phosphorus oxychloride | Common and effective starting materials. ontosight.ai |

| Solvent | Dichloromethane, Benzene, Toluene | Inert medium, aids in byproduct precipitation. vulcanchem.com |

| Base | Triethylamine | Neutralizes HCl byproduct, prevents product degradation. vulcanchem.com |

| Temperature | 20–25°C | Prevents hydrolysis and side reactions. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents hydrolysis. |

| Stirring | Vigorous | Ensures high conversion rate. |

| Reaction Time | 3–4 hours | Sufficient for >90% conversion. |

Chemical Reactivity and Mechanistic Investigations of Dimethyl Acid Pyrophosphate

Phosphate (B84403) Group Transfer Mechanisms and Phosphorylation Processes

Phosphoryl transfer reactions are fundamental in many biological processes, including signal transduction, energy metabolism, and the synthesis of essential biomolecules. Dimethyl acid pyrophosphate and analogous pyrophosphates serve as key reagents in these processes, acting as donors of a phosphate group. researchgate.net The transfer can occur through a concerted, S_N2-type mechanism, where a nucleophile attacks one of the electrophilic phosphorus atoms, leading to the cleavage of a P-O bond. wikipedia.org

Mechanistically, these transfers can follow several pathways, including dissociative (leading to a metaphosphate intermediate), associative (forming a pentavalent phosphorane intermediate), or a concerted pathway (A_N D_N), which is generally favored for such reactions. rsc.org The specific pathway and transition state are part of a continuum, influenced by factors like the nature of the nucleophile and leaving group. rsc.org In biological systems, enzymes meticulously control the reaction environment to facilitate these transfers with high specificity. rsc.org

The reactivity of this compound is fundamentally derived from its P-O-P linkage, which is known as a phosphoanhydride bond. researchgate.netwikipedia.org This bond is characterized as "high-energy" because its hydrolysis releases a significant amount of free energy. wikipedia.orgknowde.com This energetic potential drives reactions forward where a phosphoryl or pyrophosphoryl group is transferred.

Several factors contribute to the high-energy nature of this bond:

Electrostatic Repulsion: At physiological pH, the pyrophosphate moiety is deprotonated and carries a significant negative charge. The repulsion between these adjacent negative charges creates inherent instability in the P-O-P bond. nih.gov

Resonance Stabilization of Products: The products of hydrolysis (two phosphate ions) are more stabilized by resonance than the reactant pyrophosphate molecule. wikipedia.org

Solvation Effects: The products of hydrolysis have greater solvation energy compared to the parent pyrophosphate, which also contributes to a negative free energy change upon cleavage. osti.gov

In enzymatic reactions, the electrophilicity of the phosphorus atom is often enhanced by the coordination of divalent metal cations, such as Mg²⁺, to the negatively charged oxygen atoms. This coordination increases the partial positive charge on the phosphorus atom, making it a better target for nucleophilic attack. wikipedia.org The cleavage of the phosphoanhydride bond results in the formation of an excellent leaving group, further facilitating the transfer reaction. wikipedia.org

The hydrolysis of the phosphoanhydride bond in pyrophosphates is thermodynamically highly favorable, with the subsequent hydrolysis of inorganic pyrophosphate (PPi) rendering many biochemical reactions effectively irreversible. knowde.comacs.orgrsc.org This irreversibility acts as a metabolic ratchet, driving processes like DNA and protein synthesis forward. acs.org While the reaction is thermodynamically spontaneous, it is kinetically slow in the absence of a catalyst, highlighting the stability of pyrophosphates in aqueous solution unless activated. wikipedia.orgnih.gov

Kinetic studies of analogous phosphoryl transfer reactions, such as those involving methyl triphosphate, have been used to understand the factors governing reaction rates. These studies often reveal linear free energy relationships (LFERs), where the logarithm of the rate constant (log k) correlates linearly with the pKa of the leaving group. For a series of methyl triphosphate analogues, a Brønsted coefficient (β_lg) of -0.89 was calculated, indicating a transition state with significant negative charge buildup on the leaving group. rsc.org

Data derived from quantum chemical calculations on methyl triphosphate analogues. rsc.org

These data support a mechanism where the breaking of the Pα–Olg bond is well advanced in the transition state, which structurally resembles the products. rsc.org

Radical Pathways and Electron Transfer Studies Involving this compound

Beyond ionic phosphorylation mechanisms, organophosphorus compounds can participate in reactions involving radical intermediates and single-electron transfers. These pathways are crucial in various contexts, from radiation chemistry to specialized enzymatic reactions.

Phosphorus-centered radicals can be generated from this compound under specific conditions. Electron spin resonance (ESR) studies of γ-irradiated solid this compound have provided direct evidence for the formation of such species. researchgate.netresearchgate.net Upon irradiation, several radical species are formed, including methyl radicals (•CH₃) and phosphonyl radicals. researchgate.netresearchgate.net The phosphoranyl radical anion is also tentatively identified. researchgate.netresearchgate.net The phosphonyl radical is believed to arise from the cleavage of a P-O(Me) or P-O(H) bond, rather than the scission of the P-O-P bridge. researchgate.net

In a biological context, single-electron transfer is a proposed mechanism for the isomerization of isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP) by the flavin-dependent type II isomerase (IDI-2). nih.gov This mechanism involves the transfer of a single electron from the reduced flavin coenzyme (FMN_red) to the substrate, generating a substrate radical intermediate. nih.gov Although this reaction involves isomers of dimethylallyl pyrophosphate rather than this compound itself, it demonstrates the relevance of electron transfer chemistry in the metabolism of closely related pyrophosphate compounds.

Table 2: Identified Radicals from this compound

| Precursor | Method of Generation | Identified Radical Species | Reference |

|---|

The study of radical-mediated reactions often employs scavenger molecules to identify the specific radical species involved in the mechanism. rsc.orgresearchgate.net A scavenger is a substance that reacts with and neutralizes a specific type of radical. If the addition of a scavenger inhibits or alters the reaction, it provides evidence for the involvement of the scavenged radical. nih.govd-nb.info

For example, in photocatalytic systems, alcohols like methanol (B129727) or isopropanol (B130326) are commonly used to scavenge hydroxyl radicals (•OH), while species like p-benzoquinone can scavenge superoxide (B77818) radicals (•O₂⁻). rsc.org The application of these principles to radical reactions involving this compound would allow for mechanistic elucidation. If a process were inhibited by a known hydroxyl radical scavenger, it would implicate •OH in the pathway. researchgate.net Conversely, if a reaction were unaffected, it would suggest that •OH is not a key intermediate. This technique, often coupled with electron paramagnetic resonance (EPR) spectroscopy, is a powerful tool for distinguishing between different potential radical pathways. rsc.org

Hydrolytic Stability and Decomposition Pathways

This compound, like other pyrophosphates, is susceptible to hydrolysis, which involves the cleavage of the P-O-P phosphoanhydride bond by water. However, in the absence of enzymatic catalysis, this reaction is generally slow under neutral pH conditions. wikipedia.org

The stability of the compound is temperature-dependent, with thermal decomposition reported to begin at 124°C. knowde.comvulcanchem.com Under harsh chemical conditions, decomposition is accelerated. In the presence of concentrated hydrochloric acid at elevated temperatures (110–120°C), this compound hydrolyzes to form dimethyl phosphate and phosphoric acid. This reaction proceeds via an acid-catalyzed bimolecular (A_Ac2) mechanism.

In addition to hydrolysis, this compound analogues can undergo oxidative cleavage. In the presence of oxidizing agents such as bromine or hypobromite, these compounds experience rapid breakdown to yield dimethyl phosphate. This highlights an alternative decomposition pathway that is relevant under oxidative conditions.

Oxidative and Other Degradation Mechanisms of this compound Analogues

The stability of this compound and its analogues is paramount to their function and application. The defining feature of these molecules, the phosphoanhydride (P-O-P) bond, is also their primary site of reactivity and degradation. These compounds are susceptible to breakdown through several pathways, including hydrolytic, enzymatic, thermal, and oxidative mechanisms. The specific degradation route and its rate are heavily influenced by the compound's structure and the surrounding environmental conditions.

Hydrolytic Degradation

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a principal degradation pathway for pyrophosphate analogues. The P-O-P bond is thermodynamically unstable in aqueous solutions and hydrolyzes to form two molecules of the corresponding phosphate. wikipedia.org

The rate of hydrolysis is significantly affected by pH, temperature, and the presence of metal ions.

Influence of pH and Charge: At physiological pH, the pyrophosphate group is typically deprotonated and carries a significant negative charge. wikipedia.orgrsc.org This anionic nature provides a degree of kinetic stability by electrostatically repelling nucleophiles, thereby slowing down hydrolysis in the absence of catalysts. wikipedia.org

Metal-Catalyzed Hydrolysis: Certain metal ions can act as potent catalysts for pyrophosphate bond cleavage. For instance, Zr⁴⁺ and Th⁴⁺ ions have been shown to effectively catalyze the symmetrical hydrolysis of the pyrophosphate linkages in oligonucleotide analogues, with significant degradation observed even at 0°C. nih.gov

Structural Influences on Stability: The stability of organophosphate triesters is highly dependent on the nature of the substituent groups. A study on the analogue O-(2-Fluoroethyl)-O-(p-Nitrophenyl)methylphosphonate, which contains a labile p-nitrophenoxy (PNP) leaving group, demonstrated that the primary degradation pathway is the hydrolytic loss of this group. The rate of this degradation is temperature-dependent, as detailed in Table 1.

Table 1: Hydrolytic Stability of an Organophosphate Analogue at pH 7.4

| Compound | Temperature (°C) | Pseudo-first-order rate constant (kobsd) (min-1) | Half-life (t1/2) (hours) | Reference |

|---|---|---|---|---|

| O-(2-Fluoroethyl)-O-(p-Nitrophenyl)methylphosphonate | 25 | 3.25 × 10-4 | 35.6 | nih.gov |

| 37 | 8.70 × 10-4 | 13.3 |

Chalcogen-Substituted Analogues: The replacement of a non-bridging oxygen atom with a chalcogen, such as sulfur or selenium, alters the hydrolytic stability of pyrophosphate analogues. The stability of the resulting phosphorus-chalcogen bond is highly dependent on pH. These findings are summarized in Table 2. mdpi.com

Table 2: pH-Dependent Hydrolytic Degradation of Chalcogen-Substituted Phosphate Monoester Analogues

| Analogue Type | Bond | Condition | Observation | Reference |

|---|---|---|---|---|

| Phosphorothiolate | P-S | High pH | Bond integrity maintained | mdpi.com |

| Phosphorothiolate | P-S | pH 3 | Rapid degradation | |

| Phosphoroselenolate | P-Se | Cleavage is rapid and the rate increases with alkalinity | mdpi.com |

Enzymatic Degradation

The P-O-P bond is notably susceptible to enzymatic cleavage. In biological systems, enzymes such as inorganic pyrophosphatases rapidly hydrolyze pyrophosphate. rsc.org This enzymatic lability is a critical consideration, and more stable analogues, such as bisphosphonates where the P-O-P bridge is replaced by a P-C-P bridge, have been developed to resist this degradation.

Furthermore, a wide variety of organophosphate-hydrolyzing enzymes exist that can degrade various analogues. Enzymes like phosphotriesterase (PTE) and Organophosphate Hydrolase (OpdA) are capable of hydrolyzing a broad spectrum of organophosphate compounds, including pesticides and nerve agent surrogates. mdpi.com This enzymatic activity is the basis for bioremediation strategies aimed at detoxifying environments contaminated with these compounds. mdpi.com

Thermal Degradation

Organophosphorus esters, including pyrophosphate analogues, undergo thermal decomposition. The primary initial degradation step for these compounds is the elimination of a phosphorus acid. The temperature at which this decomposition occurs is strongly dependent on the organic substituents attached to the phosphate core. For example, alkyl phosphates tend to undergo this elimination reaction at relatively low temperatures, whereas aryl phosphates require somewhat higher temperatures for the same process to occur.

Oxidative and Photochemical Degradation

The degradation of pyrophosphate analogues can also be initiated by oxidation and photochemical processes.

Oxidative Cleavage: Partial oxidation of organophosphates by strong oxidizing agents can lead to the release of phosphorus oxides. noaa.gov Research into the electrochemical degradation of aromatic organophosphate esters has shown that reactive oxygen species like hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻) can lead to degradation through hydroxylation, oxidation, and bond cleavage. nih.gov Similarly, heterogeneous reactions with OH radicals in the atmosphere contribute to the degradation of particle-bound organophosphate esters, although these reactions can be slow, allowing for long-range transport. acs.org

Photochemical Degradation: The degradation of some organophosphate analogues can be induced or accelerated by light. For instance, the photocatalytic degradation of tris(2-chloroethyl) phosphate (TCEP) in water is primarily driven by hydroxyl radical attacks. mdpi.com The main degradation pathways identified were hydroxylation and oxidation, followed by dechlorination and dealkylation. mdpi.com

Biochemical Roles and Enzymatic Transformations of Dimethyl Acid Pyrophosphate

Centrality of Dimethyl Acid Pyrophosphate in Isoprenoid Biosynthesis Pathways

Dimethylallyl acid pyrophosphate, more commonly known as dimethylallyl pyrophosphate (DMAPP), is a pivotal intermediate in the biosynthesis of isoprenoids, a large and diverse class of natural products. wikipedia.orgnih.gov Isoprenoids, which include compounds like cholesterol, steroid hormones, carotenoids, and various terpenes, are all constructed from the fundamental five-carbon building blocks: DMAPP and its isomer, isopentenyl pyrophosphate (IPP). wikipedia.orgnih.govnih.gov The universal importance of DMAPP is highlighted by its production in virtually all forms of life through one of two primary metabolic routes: the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.org DMAPP typically serves as the electrophilic "starter" unit for the chain-elongation process in isoprenoid synthesis. nih.govyoutube.com

The mevalonate (MVA) pathway is an essential metabolic route for producing DMAPP and IPP, and it is found in eukaryotes (including animals and fungi), archaea, and the cytoplasm of plants. wikipedia.orgnih.gov This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The subsequent reduction of HMG-CoA to mevalonate is a rate-limiting step catalyzed by the enzyme HMG-CoA reductase. nih.gov Mevalonate then undergoes two phosphorylation steps and a final decarboxylation to yield isopentenyl pyrophosphate (IPP). wikipedia.orgnih.gov DMAPP is subsequently formed through the isomerization of IPP, a reaction catalyzed by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orgwikipedia.org

Table 1: Key Intermediates in the Mevalonate Pathway Leading to DMAPP

| Intermediate | Precursor(s) | Key Enzyme |

| Acetoacetyl-CoA | 2x Acetyl-CoA | Thiolase |

| HMG-CoA | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA Synthase |

| Mevalonate | HMG-CoA | HMG-CoA Reductase |

| Mevalonate-5-phosphate | Mevalonate | Mevalonate Kinase |

| Mevalonate-5-pyrophosphate | Mevalonate-5-phosphate | Phosphomevalonate Kinase |

| Isopentenyl Pyrophosphate (IPP) | Mevalonate-5-pyrophosphate | Mevalonate Pyrophosphate Decarboxylase |

| Dimethylallyl Pyrophosphate (DMAPP) | Isopentenyl Pyrophosphate (IPP) | IPP Isomerase |

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, represents an alternative route for the synthesis of DMAPP and IPP. nih.govyoutube.com This pathway is prevalent in most bacteria, green algae, and the plastids of higher plants. nih.govnih.gov The MEP pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govyoutube.com Through a series of enzymatic reactions, DXP is converted into 4-hydroxy-3-methylbutenyl 1-diphosphate (HMBPP). nih.gov The final step, catalyzed by HMBPP reductase (IspH), is a crucial branching point where HMBPP is reduced to produce both IPP and DMAPP, often in a specific ratio. nih.govnih.gov Unlike the MVA pathway, the MEP pathway can generate DMAPP directly without necessarily requiring the isomerization of IPP. nih.gov

Table 2: Key Intermediates in the Methylerythritol Phosphate (MEP) Pathway

| Intermediate | Precursor(s) | Key Enzyme |

| 1-deoxy-D-xylulose 5-phosphate (DXP) | Pyruvate + Glyceraldehyde 3-phosphate | DXP Synthase (DXS) |

| 2-C-methyl-D-erythritol 4-phosphate (MEP) | DXP | DXP Reductoisomerase (DXR) |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | MEP | MEP Cytidylyltransferase (IspD) |

| 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) | CDP-ME | CDP-ME Kinase (IspE) |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | CDP-MEP | MEcPP Synthase (IspF) |

| 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) (HMBPP) | MEcPP | HMBPP Synthase (IspG) |

| Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | HMBPP | HMBPP Reductase (IspH) |

Enzymatic Condensation Reactions and Chain Elongation Processes

DMAPP serves as the primordial substrate for the synthesis of all longer-chain isoprenoids. nih.gov It acts as the allylic electrophile in a series of condensation reactions with the nucleophilic IPP. youtube.com These sequential "head-to-tail" additions, catalyzed by enzymes known as prenyltransferases, extend the carbon chain by five carbons (the length of one IPP unit) in each step. nih.gov The reaction mechanism involves the ionization of the pyrophosphate group from DMAPP to form a resonance-stabilized allylic carbocation. youtube.comnih.gov The double bond of an IPP molecule then attacks this carbocation, forming a new carbon-carbon bond. nih.govlibretexts.org A final deprotonation step generates the elongated allylic diphosphate product. nih.gov

The first chain elongation step involves the condensation of one molecule of DMAPP with one molecule of IPP. wikipedia.orgbritannica.com This reaction is catalyzed by geranyl pyrophosphate (GPP) synthase and results in the formation of the 10-carbon molecule, geranyl pyrophosphate (GPP). wikipedia.orgmdpi.comresearchgate.net

Further elongation builds upon GPP. Farnesyl pyrophosphate (FPP) synthase can add another IPP molecule to GPP to form the 15-carbon farnesyl pyrophosphate (FPP). libretexts.orgresearchgate.net Subsequently, geranylgeranyl diphosphate (GGPP) synthase catalyzes the addition of an IPP molecule to FPP, yielding the 20-carbon geranylgeranyl diphosphate (GGPP). nih.govproteopedia.orgfrontiersin.org Some GGPPS enzymes can also synthesize GGPP by sequentially adding three molecules of IPP to DMAPP. frontiersin.orgtaylorandfrancis.com

Table 3: Key Chain Elongation Reactions Involving DMAPP

| Product | Substrates | Carbon Length | Key Enzyme(s) |

| Geranyl Pyrophosphate (GPP) | DMAPP + 1 IPP | C10 | GPP Synthase |

| Farnesyl Pyrophosphate (FPP) | GPP + 1 IPP (or DMAPP + 2 IPP) | C15 | FPP Synthase |

| Geranylgeranyl Diphosphate (GGPP) | FPP + 1 IPP (or DMAPP + 3 IPP) | C20 | GGPP Synthase |

The linear prenyl pyrophosphates derived from DMAPP—namely GPP, FPP, and GGPP—are critical branch-point intermediates that serve as the direct precursors for the vast array of terpenes and steroids. libretexts.orgresearchgate.net

Geranyl Pyrophosphate (GPP) is the immediate precursor for all monoterpenes (C10), which are major components of essential oils and plant volatiles. mdpi.comoup.com

Farnesyl Pyrophosphate (FPP) is the precursor for sesquiterpenes (C15) and triterpenes (C30). libretexts.orgresearchgate.net Triterpenes, such as squalene (formed by the dimerization of two FPP molecules), are the foundational molecules for the biosynthesis of all steroids, including cholesterol. nih.govnih.gov

Geranylgeranyl Diphosphate (GGPP) serves as the precursor for diterpenes (C20) (e.g., gibberellins) and tetraterpenes (C40), such as carotenoids and chlorophylls. frontiersin.orgresearchgate.netoup.com

This compound in Enzyme Mechanism Elucidation

DMAPP and its synthetic analogs are invaluable tools for elucidating the mechanisms of enzymes within the isoprenoid biosynthesis pathways, particularly prenyltransferases and isomerases. nih.govscience.gov By using isotopically labeled DMAPP, researchers can trace the metabolic fate of the molecule through complex biosynthetic pathways, providing insight into reaction sequences and stereochemistry. nih.govpnas.org

For instance, studies on the mechanism of isopentenyl pyrophosphate isomerase, the enzyme that interconverts IPP and DMAPP, have utilized DMAPP analogs to understand the protonation and deprotonation steps involved in the reaction. nih.gov The use of inhibitors that mimic the structure of DMAPP or the transition state of the condensation reaction has been crucial in characterizing the active sites of prenyltransferase enzymes. proteopedia.org These studies help explain how an enzyme controls the chain length of the final product and establishes the stereochemistry of the newly formed double bonds, contributing to a deeper understanding of the fundamental processes of terpene and steroid biosynthesis. nih.govnih.gov

Probing Phosphorylation Sites in Enzyme Active Centers

Currently, there is a lack of specific research in publicly available scientific literature detailing the use of this compound to probe phosphorylation sites within enzyme active centers.

Substrate Interactions and Enzyme Kinetic Analysis

Detailed studies on the substrate interactions and enzyme kinetics specifically involving this compound are not extensively documented in the available scientific literature. General principles of enzyme kinetics involve the study of the rates of enzyme-catalyzed chemical reactions. These studies provide information on the enzyme's catalytic mechanism, its affinity for substrates and inhibitors, and the regulation of its activity.

Key parameters in enzyme kinetics include:

K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme.

V_max (Maximum velocity): The rate of the reaction when the enzyme is saturated with the substrate.

k_cat (Turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

The interaction between an enzyme and its substrate can be influenced by various factors, including pH, temperature, and the presence of inhibitors. Competitive inhibitors, for example, bind to the active site of an enzyme and compete with the substrate.

Interactive Data Table: Key Parameters in Enzyme Kinetic Analysis

| Parameter | Description | Significance |

|---|---|---|

| K_m | Substrate concentration at ½ V_max | Indicates the affinity of the enzyme for the substrate. |

| V_max | Maximum rate of reaction | Represents the catalytic efficiency when the enzyme is saturated. |

| k_cat | Turnover number | Measures the number of substrate molecules converted per enzyme site per second. |

| k_cat/K_m | Specificity constant | Reflects the overall catalytic efficiency of the enzyme. |

Isomerization Reactions Involving this compound

Scientific literature does not provide specific examples of isomerization reactions directly involving this compound. Isomerization reactions are crucial in metabolism, for instance, in the biosynthesis of isoprenoids, which involves the interconversion of isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Function of Isopentenyl Pyrophosphate/Dimethylallyl Diphosphate Isomerase (IDI-2)

Isopentenyl pyrophosphate/dimethylallyl diphosphate isomerase (IDI) is a key enzyme in the biosynthesis of isoprenoids, catalyzing the reversible isomerization of IPP to DMAPP. There are two structurally distinct types of IDI, with Type 2 isomerase (IDI-2) being a flavoenzyme that requires FMN and NAD(P)H for its activity. IDI-2 is essential for the survival of several pathogenic bacteria, making it a potential target for new antibacterial drugs.

The catalytic mechanism of IDI-2 is proposed to involve the reduced flavin coenzyme mediating a single electron transfer to and from the IPP substrate. This process facilitates the rearrangement of the double bond to form DMAPP.

Regulation of Metabolic Fluxes by Pyrophosphate Interconversions

The regulation of metabolic fluxes is a complex process that ensures the metabolic needs of a cell are met in response to changing environmental conditions. The interconversion of pyrophosphate-containing molecules is a key aspect of this regulation. For instance, the balance between IPP and DMAPP, maintained by IDI, can modulate the flow of precursors into various isoprenoid biosynthetic pathways.

Metabolic flux can be controlled by several mechanisms, including:

Allosteric regulation: The binding of effector molecules to enzymes at sites other than the active site to either activate or inhibit their activity.

Covalent modification: The addition or removal of chemical groups, such as phosphate groups, to alter enzyme activity.

Transcriptional control: The regulation of the expression of genes encoding for metabolic enzymes.

This compound as an Analog for Nucleotide Triphosphates in Biochemical Assays

There is no specific information available in the scientific literature on the use of this compound as an analog for nucleotide triphosphates in biochemical assays. Nucleotide analogs are molecules that are structurally similar to natural nucleotides and can be used to probe the function of enzymes that interact with nucleotides, such as polymerases and kinases. These analogs can act as inhibitors or alternative substrates, providing insights into the catalytic mechanisms of these enzymes. For example, nucleotide analogs lacking a 3'-hydroxyl group can act as chain terminators in DNA synthesis, a principle utilized in antiviral therapies.

Applications of Dimethyl Acid Pyrophosphate in Advanced Organic and Chemical Synthesis

Reagent in Phosphorylation of Organic Substrates

Dimethyl acid pyrophosphate serves as an effective reagent for the phosphorylation of organic substrates, a fundamental process in the synthesis of numerous biologically and industrially significant molecules. Its ability to transfer a phosphate (B84403) group to alcohols and amines, as well as to facilitate the formation of critical phosphodiester and phosphoanhydride bonds, underscores its importance in synthetic chemistry.

Synthesis of Phosphorylated Alcohols and Amines

The phosphorylation of alcohols and amines is a key step in the synthesis of various organic phosphates and phosphoramidates. While direct information on this compound is limited, the reactivity of pyrophosphates in general provides a strong indication of its utility in these transformations. The process typically involves the nucleophilic attack of the hydroxyl or amino group on one of the phosphorus atoms of the pyrophosphate, leading to the transfer of a phosphate moiety and the displacement of the other phosphate group.

The reaction can be represented by the following general schemes:

Phosphorylation of Alcohols: R-OH + (CH₃O)₂(HO)P(O)OP(O)(OH)₂ → R-O-P(O)(OH)₂ + (CH₃O)₂(HO)PO

Phosphorylation of Amines: R-NH₂ + (CH₃O)₂(HO)P(O)OP(O)(OH)₂ → R-NH-P(O)(OH)₂ + (CH₃O)₂(HO)PO

The efficiency and selectivity of these reactions can often be influenced by factors such as the solvent, temperature, and the presence of catalysts. Lewis acids, for instance, have been shown to catalyze the phosphorylation of alcohols with other pyrophosphate derivatives.

While specific research detailing the use of this compound in the synthesis of a wide range of phosphorylated alcohols and amines is not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable phosphorylating agent in organic synthesis.

Facilitation of Phosphodiester and Phosphoanhydride Bond Formation

Phosphodiester and phosphoanhydride bonds are fundamental linkages in nucleic acids (DNA and RNA) and high-energy molecules like adenosine (B11128) triphosphate (ATP), respectively. The synthesis of these bonds is a cornerstone of bioorganic chemistry and drug discovery.

Phosphodiester Bond Formation: In biological systems, the formation of a phosphodiester bond during DNA synthesis is catalyzed by DNA polymerases. This process involves the reaction of a deoxynucleoside triphosphate with the 3'-hydroxyl group of the growing DNA strand, releasing a pyrophosphate molecule nih.gov. While this is a biological process, the underlying chemical principles can be applied in synthetic chemistry. This compound, with its activated phosphate groups, can theoretically serve as a precursor or a model compound to study and mimic these crucial biological reactions in a synthetic setting. The formation of a phosphodiester bond involves the creation of a linkage between two hydroxyl groups via a phosphate group libretexts.org.

Phosphoanhydride Bond Formation: Phosphoanhydride bonds are characterized by the P-O-P linkage and are known for being "high-energy" bonds libretexts.orgepo.org. The synthesis of these bonds is essential for creating molecules that can store and transfer chemical energy. While the direct use of this compound in the widespread synthesis of complex phosphoanhydrides is not extensively reported, its structure makes it a simple yet relevant model for understanding the reactivity and stability of the phosphoanhydride linkage.

Catalytic Roles in Polymer Chemistry and Materials Science

This compound exhibits significant catalytic activity in the field of polymer chemistry and materials science. Its acidic nature and reactive phosphate groups enable it to function as an effective curing agent and a performance-enhancing additive in various polymer systems.

Acid Curing Agent in Crosslinking Reactions

This compound is utilized as a curing catalyst and accelerator in resins and coatings knowde.com. In the context of polymer chemistry, a curing agent initiates or catalyzes the crosslinking of polymer chains, a process that transforms a liquid resin into a hard and durable solid. The acidic nature of this compound allows it to function as a Lewis acid catalyst, particularly in the curing of epoxy resins semanticscholar.org.

The curing mechanism of epoxy resins with an acid catalyst typically involves the protonation of the epoxide ring by the acid, which activates it towards nucleophilic attack by another epoxy group or a hydroxyl group present in the system. This initiates a chain reaction of polymerization and crosslinking, leading to the formation of a rigid, three-dimensional network.

Table 1: Role of this compound as a Curing Agent

| Property | Description |

| Function | Curing Agent, Accelerator, Polymerizing Agent knowde.com |

| Mechanism | Acts as a Lewis acid to initiate ring-opening polymerization of epoxides. |

| Application | Curing of epoxy resins and other thermosetting polymers. |

| Advantage | Can potentially offer controlled curing profiles and specific final properties. |

The use of this compound as a curing agent can influence the final properties of the cured polymer, such as its glass transition temperature, mechanical strength, and chemical resistance.

Enhancing Durability and Chemical Resistance of Polymer Coatings

The incorporation of phosphate-based compounds into polymer coatings is a well-established strategy for enhancing their durability and chemical resistance. Phosphate groups can improve the adhesion of the coating to the substrate and create a more robust barrier against corrosive agents. While specific studies on this compound are limited, the general principles of phosphate-containing coatings provide a strong basis for its potential in this application.

Phosphate treatments on metal surfaces, for example, are known to improve the corrosion resistance and adhesion of subsequent paint layers researchgate.net. Similarly, the integration of phosphate moieties into the polymer matrix of a coating can enhance its protective properties. These phosphate groups can interact with the substrate surface, forming strong chemical bonds that improve adhesion and reduce the likelihood of delamination. Furthermore, the presence of a phosphate-rich layer can inhibit the electrochemical reactions that lead to corrosion mdpi.com.

The use of this compound as a component in a coating formulation could contribute to these protective effects. Its acidic nature might also play a role in surface etching and preparation, further promoting adhesion. Research on various phosphate-containing polymers and coatings has demonstrated significant improvements in corrosion protection for metal substrates mdpi.commdpi.com.

Table 2: Potential Effects of this compound on Polymer Coating Properties

| Property | Potential Enhancement | Mechanism |

| Adhesion | Improved | Formation of chemical bonds with the substrate; surface etching. |

| Corrosion Resistance | Increased | Formation of a passive phosphate layer; inhibition of electrochemical reactions. |

| Chemical Resistance | Enhanced | Increased crosslink density and barrier properties of the coating. |

| Durability | Improved | Better adhesion and resistance to environmental degradation. |

Advanced Spectroscopic and Analytical Characterization of Dimethyl Acid Pyrophosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the structural determination of organophosphorus compounds like dimethyl acid pyrophosphate. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of phosphorus and hydrogen atoms within the molecule.

Phosphorus-31 (³¹P) NMR is particularly powerful for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, including its oxidation state, bonding, and coordination.

For a symmetric molecule like P,P'-dimethyl dihydrogen diphosphate (B83284), the two phosphorus atoms are chemically equivalent. Consequently, the proton-decoupled ³¹P NMR spectrum is expected to exhibit a single resonance. The exact chemical shift would be influenced by factors such as the solvent and pH. In the broader category of pyrophosphates, ³¹P chemical shifts can vary, but they provide a distinct signature for the P-O-P linkage. This single peak confirms the symmetry of the molecule and the identical chemical environment of the two phosphorus centers.

Table 6.1: Expected ³¹P NMR Spectral Data for this compound

| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Rationale |

|---|

Proton (¹H) NMR spectroscopy provides information about the organic moieties of the molecule. In this compound, the key organic groups are the two methyl (CH₃) groups. Due to the symmetry of the molecule, the six protons of the two methyl groups are chemically equivalent.

These protons are coupled to the adjacent phosphorus atoms. This interaction, known as heteronuclear coupling, splits the proton signal into a doublet according to the n+1 rule (where n=1 for the single ³¹P nucleus). The magnitude of this splitting is represented by the coupling constant, ³J(H,P), which is the coupling through three bonds (H-C-O-P). The chemical shift of these methyl protons would be expected in the region typical for methoxy (B1213986) groups attached to an electron-withdrawing phosphoryl group.

Table 6.2: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ) | Expected Multiplicity | Coupling Constant | Rationale |

|---|

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Identification

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an essential technique for the detection and characterization of molecules or molecular fragments with unpaired electrons, known as free radicals. Studies involving the γ-irradiation of solid this compound at low temperatures (77 K) have utilized ESR to identify the resulting paramagnetic species.

Upon exposure to γ-rays, phosphate (B84403) esters can undergo dissociative electron capture. In the case of this compound, the capture of an electron can lead to the formation of a phosphoranyl radical anion. The ESR spectrum of γ-irradiated this compound has shown signals that have been tentatively identified as corresponding to this phosphoranyl radical anion. The identification is based on criteria such as the magnitude of the isotropic ³¹P hyperfine splitting, which is characteristic for certain types of phosphoranyl radicals.

The ESR spectra of γ-irradiated this compound are often complex, representing a composite of signals from multiple radical species. Alongside the phosphoranyl radical anion, strong signals attributable to methyl (•CH₃) and phosphonyl radicals have been observed. The presence of the methyl radical suggests the cleavage of a P-O-CH₃ bond. The phosphonyl radical is believed to form from the loss of either a hydroxyl (-OH) or a methoxy (-OMe) group from the parent molecule, rather than through the scission of the P-O-P bridge.

Table 6.3: Radical Species Identified in γ-irradiated this compound by ESR

| Radical Species | Common Name | Method of Generation | Key Observation |

|---|---|---|---|

| [P,P'-dimethyl diphosphate]⁻• | Phosphoranyl Radical Anion | Electron capture | Tentatively identified based on characteristic ³¹P hyperfine splitting. |

| •CH₃ | Methyl Radical | Bond cleavage | Strong signal observed in the composite ESR spectrum. |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For an ionic, non-volatile compound like this compound, ion chromatography is a particularly suitable method for purity assessment and analysis.

Ion chromatography (IC) separates ions and polar molecules based on their affinity to an ion exchanger. For the analysis of pyrophosphate and other polyphosphates, a high-capacity anion-exchange column is typically used. The separation is often achieved using a gradient elution with an eluent such as potassium hydroxide (B78521) (KOH). Detection is commonly performed using a suppressed conductivity detector, which provides high sensitivity for ionic species. This technique allows for the effective separation of this compound from other phosphates (e.g., orthophosphate) and inorganic anions that may be present as impurities or as part of a complex mixture. nih.govthermofisher.com High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, can also be employed for the analysis of organophosphates.

Table 6.4: Representative Ion Chromatography Method for Pyrophosphate Analysis

| Parameter | Description |

|---|---|

| Technique | Ion Chromatography (IC) with Suppressed Conductivity Detection |

| Analytical Column | High-capacity anion-exchange column (e.g., IonPac AS11-HC or AS16) nih.govthermofisher.com |

| Eluent | Potassium Hydroxide (KOH) gradient (e.g., 30-80 mmol/L) nih.gov |

| Flow Rate | ~1.0 mL/min nih.gov |

| Detector | Suppressed Conductivity Detector |

| Application | Purity assessment, quantification, and separation from other ionic species. |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. Given its polar nature, reversed-phase and ion-pair chromatography are particularly effective methods.

Detailed research findings indicate that the separation of structurally similar pyrophosphates, such as the isomers isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), is achievable using specialized HPLC methods. nih.gov A sensitive and versatile ion-pair radio-HPLC method has been developed for the analysis of phosphorylated compounds, demonstrating the ability to separate these closely related isomers. nih.gov For organophosphate compounds in general, reversed-phase columns, particularly C18 columns, are widely employed. selectscience.netijcmas.comjst.go.jpnih.gov The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient separation of various organophosphates. ijcmas.comjst.go.jpnih.gov The use of a UV-Visible detector is common, with detection wavelengths often set in the low UV range, such as 210 nm or 220 nm, to achieve suitable chromatograms. ijcmas.com

While specific methods for this compound are not extensively detailed, methodologies for analogous compounds like dimethyl phosphate can be adapted. For instance, a reverse-phase HPLC method for dimethyl phosphate uses a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com

Table 1: Typical HPLC Conditions for Analysis of Organophosphate Compounds

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., Hypersil Hypurity Aquastar RP18) selectscience.net |

| Mobile Phase | Acetonitrile and water mixture (e.g., 90:10 or 70:30 v/v) ijcmas.comnih.gov |

| Detection | UV-Visible Detector (e.g., at 210 nm or 220 nm) ijcmas.com |

| Flow Rate | Isocratic flow of 1.0 to 1.70 mL/min ijcmas.comnih.gov |

| Technique | Ion-pair chromatography can be used for enhanced separation of isomers nih.gov |

Gas Chromatography and Mass Spectrometry Applications

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability. A common derivatization technique is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.

GC-MS analysis of pyrophosphate has been demonstrated using TMS derivatization, allowing for separation on a 5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.ca For related organophosphates like dimethyl fluorophosphate (B79755) (DMFP), GC-MS methods have been developed for quantification, identifying characteristic retention times and fragmentation patterns. rsc.org A typical GC-MS analysis involves a temperature-programmed column oven to separate compounds based on their boiling points and interactions with the stationary phase. nih.gov The mass spectrometer then fragments the eluted molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. Pyrolysis-GC-MS is another application where the sample is thermally decomposed into smaller, stable fragments for analysis, which is particularly useful for complex materials. eag.compstc.org

Table 2: General GC-MS Parameters for the Analysis of Derivatized Phosphates

| Parameter | Description |

|---|---|

| Derivatization | Silylation (e.g., with TMS) to increase volatility hmdb.ca |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca |

| Carrier Gas | Helium (He) at a constant flow rate (e.g., 1.0 ml/min) nih.gov |

| Injection Mode | Splitless or split injection nih.gov |

| Temperature Program | Initial temperature hold followed by a ramp to a final temperature (e.g., 50°C to 300°C) nih.gov |

| MS Detector | Electron Ionization (EI) mode at 70 eV nih.gov |

| Detection Mode | Full scan for identification or Selective Ion Monitoring (SIM) for quantification rsc.orgnih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for investigating the vibrational modes of molecules, providing valuable information about functional groups and molecular structure. For this compound, these techniques can identify characteristic vibrations of the phosphate and pyrophosphate moieties.

The vibrational properties of the phosphate group are highly sensitive to its conformation and interactions with its environment, such as through hydrogen bonding. nih.gov Studies on model compounds like dimethyl phosphate (DMP) provide a basis for interpreting the spectra of this compound. nih.govacs.org The spectra of DMP show characteristic bands for P–O stretching, P–O–C stretching, and O–P–O bending modes. acs.org

The pyrophosphate group (P₂O₇⁴⁻) is characterized by the vibration of the P–O–P bridge. The symmetric and asymmetric stretching modes of the P–O–P bond are key features in the vibrational spectra. researchgate.net In pyrophosphate-containing compounds, non-linear P-O-P bond angles are typically observed. researchgate.net Density functional theory (DFT) calculations are often used to correlate the vibrational spectrum with the specific structural features of the phosphate group, such as the lengths of the terminal P–O bonds. nih.govfao.org

Table 3: Characteristic Vibrational Frequencies for Phosphate and Pyrophosphate Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Asymmetric P–O Terminal Stretching (νₐₛ(PO₂⁻)) | ~1190 - 1250 | IR, Raman |

| Symmetric P–O Terminal Stretching (νₛ(PO₂⁻)) | ~1080 - 1130 | IR, Raman |

| Asymmetric P–O–P Bridge Stretching (νₐₛ(P–O–P)) | ~900 - 980 | IR |

| Symmetric P–O–P Bridge Stretching (νₛ(P–O–P)) | ~720 - 750 | Raman |

| P–O–C Stretching | ~1000 - 1050 | IR, Raman |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretical values calculated from the proposed chemical formula to validate the empirical and molecular formulas of a synthesized or purified substance.

For this compound, the molecular formula is established as C₂H₈O₇P₂. nih.govguidechem.com From this formula, the theoretical elemental composition can be precisely calculated. The validation process involves combusting a known mass of the pure compound and quantifying the resulting products (CO₂, H₂O, etc.) to determine the percentages of Carbon (C), Hydrogen (H), and Oxygen (O). Phosphorus (P) content is typically determined by other methods, such as inductively coupled plasma (ICP) spectroscopy after acid digestion. The close agreement between the experimental and theoretical percentages confirms the elemental composition and purity of the compound.

**Table 4: Theoretical Elemental Composition of this compound (C₂H₈O₇P₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 2 | 24.022 | 11.66 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.91 |

| Oxygen | O | 15.999 | 7 | 111.993 | 54.36 |

| Phosphorus | P | 30.974 | 2 | 61.948 | 30.07 |

| Total | | | | 206.027 | 100.00 |

Table of Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Carbon Dioxide |

| This compound |

| Dimethylallyl diphosphate (DMADP) |

| Dimethyl fluorophosphate (DMFP) |

| Dimethyl phosphate (DMP) |

| Formic acid |

| Helium |

| Isopentenyl diphosphate (IDP) |

| Phosphoric acid |

Theoretical and Computational Chemistry Studies of Dimethyl Acid Pyrophosphate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic details of a single molecule or a small complex, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational changes of molecules over time. researchgate.net An MD simulation of dimethyl acid pyrophosphate would typically place the molecule in a simulated solvent box (e.g., water) and solve Newton's equations of motion for every atom in the system.

The primary application of MD for this molecule would be conformational analysis. The P-O-P linkage and the P-O-C-H dihedral angles allow for significant flexibility. An MD simulation could track the transitions between different rotational isomers (rotamers) and determine their relative populations and the energy barriers between them. This provides a dynamic picture of the molecule's shape and flexibility in solution. Furthermore, MD simulations are excellent for studying intermolecular interactions, such as the hydrogen bonding network formed between the acidic protons of this compound and surrounding water molecules.

Table 2: Representative Dihedral Angles and Conformational States from a Hypothetical Molecular Dynamics Simulation. Note: This table is for illustrative purposes to show the type of data generated from MD simulations. The conformer names and populations are hypothetical.

| Dihedral Angle | Atom Trajectory | Average Value (°) | Predominant Conformer |

|---|---|---|---|

| τ1 | O-P-O-P | 60.5 | gauche |

| τ2 | O-P-O-P | 178.9 | anti |

| τ3 | P-O-C-H | 59.8 | gauche |

Kinetic Modeling and Simulation of this compound Reactions

Kinetic modeling aims to simulate the rate at which chemical reactions occur. researchgate.net For a reaction such as the hydrolysis of this compound, kinetic modeling would involve constructing a mathematical model based on a proposed reaction mechanism. acs.org This model would consist of a series of differential equations describing the concentration changes of reactants, intermediates, and products over time.

Computational Approaches to Enzyme-Dimethyl Acid Pyrophosphate Interactions

If this compound were to interact with an enzyme, computational methods could provide profound insights into the binding mechanism and catalytic process. mdpi.comresearchgate.net A common approach is molecular docking, which predicts the preferred orientation of the molecule (the ligand) when bound to the enzyme's active site.

Following docking, a more rigorous method like Quantum Mechanics/Molecular Mechanics (QM/MM) could be employed. In a QM/MM simulation, the chemically active region (this compound and the key amino acid residues in the enzyme's active site) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. frontiersin.org This hybrid approach allows for the simulation of bond-breaking and bond-forming events within the complex enzymatic environment, providing a detailed picture of the catalytic mechanism. For example, such a study could model how an enzyme like a pyrophosphatase might catalyze the hydrolysis of the P-O-P bond in this compound. nih.gov

Future Research Directions and Emerging Paradigms for Dimethyl Acid Pyrophosphate

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The chemical and biological synthesis of dimethyl acid pyrophosphate and its isomers is moving beyond traditional methods toward more efficient, selective, and sustainable approaches. Future research is focused on chemo-enzymatic and de novo synthetic pathways that offer greater control and circumvent the complexities of native metabolic regulation.

A significant emerging paradigm is the development of artificial biosynthetic routes that operate independently of central metabolism. The Isopentenol Utilization Pathway (IUP) is a prime example, capable of producing DMAPP in two enzymatic steps from prenol (dimethylallyl alcohol). pnas.org This pathway utilizes a promiscuous kinase and an isopentenyl phosphate (B84403) kinase, with ATP as the sole cofactor, effectively decoupling isoprenoid production from cellular growth and its intricate regulatory networks. pnas.orgnih.gov Research efforts are now aimed at discovering and engineering more efficient kinases to improve the kinetics and yield of this pathway. pnas.orgresearchgate.net

Chemo-enzymatic strategies represent another major frontier. These hybrid approaches combine the flexibility of chemical synthesis with the high selectivity of biocatalysts. For instance, chemically synthesized precursors can be enzymatically converted to the final pyrophosphate product. rsc.org One-pot enzymatic cascades, which employ multiple enzymes in a single reaction vessel, are being developed to streamline the synthesis of DMAPP from simple, inexpensive substrates. researchgate.net Future work will likely focus on enzyme discovery, protein engineering to enhance substrate specificity and catalytic efficiency, and the co-immobilization of multi-enzyme systems to improve stability and reusability for industrial-scale production. researchgate.net

Key Research Objectives in Novel Synthesis:

Enzyme Discovery and Engineering: Identifying and optimizing novel kinases and other enzymes for artificial pathways with improved activity and stability.

Pathway Optimization: Fine-tuning chemo-enzymatic and de novo pathways to maximize titers and minimize the formation of byproducts.

Sustainable Feedstocks: Developing synthetic routes that utilize renewable and low-cost starting materials, such as prenol derived from biomass. pnas.org

Process Intensification: Designing integrated one-pot reaction systems and continuous flow processes for scalable and cost-effective production.

Deeper Mechanistic Understanding of Complex Biochemical Transformations

While the central role of dimethylallyl pyrophosphate (DMAPP) as the initiator of isoprenoid synthesis is well-established, a deeper mechanistic understanding of the enzymes that produce and consume it is crucial for future applications in synthetic biology and drug discovery. nih.govnih.gov Research is increasingly focused on elucidating the subtle and complex mechanisms of key enzymes like Isopentenyl Diphosphate (B83284) Isomerase (IDI) and the vast superfamily of prenyltransferases.

Isopentenyl Diphosphate Isomerase (IDI) catalyzes the critical interconversion of Isopentenyl pyrophosphate (IPP) and DMAPP. nih.govwikipedia.org While the protonation-deprotonation mechanism of type I IDI is relatively well-understood, the mechanism for the flavin-dependent type II IDI remains more elusive, presenting a key area for future investigation. nih.govresearchgate.net Advanced techniques, including the use of novel alkyne and allene substrate analogues as competitive inhibitors, are being employed to probe the transition states and catalytic intermediates of these isomerization reactions. nih.gov